2-オキソ-1,2,5,6,7,8-ヘキサヒドロキナゾリン-4-カルボン酸

説明

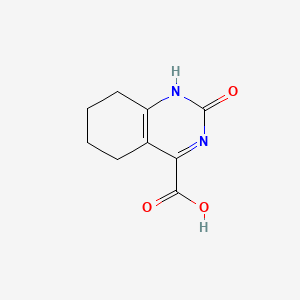

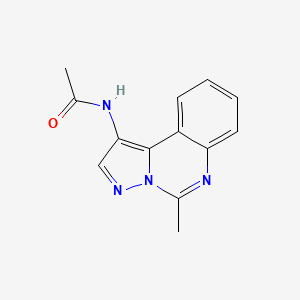

2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid is a chemical compound with the formula C9H10N2O3 and a molecular weight of 194.19 . It is used for research purposes .

Molecular Structure Analysis

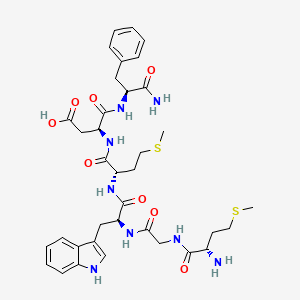

The molecular structure of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid consists of a hexahydroquinazoline ring with a carboxylic acid group at the 4-position and a 2-oxo group . The SMILES representation of the molecule is C1CCC2=C(C1)C(=NC(=O)N2)C(=O)O .科学的研究の応用

抗菌性

キナゾリノン誘導体、2-オキソ-1,2,5,6,7,8-ヘキサヒドロキナゾリン-4-カルボン酸を含む、は、有望な抗菌活性を示すことが研究されています。 これらの化合物の構造活性相関 (SAR) の研究は、新しい抗菌剤開発の可能性を示しています .

抗結核活性

研究では、抗結核活性を示す2-オキソ-1,2,5,6,7,8-ヘキサヒドロキナゾリン-4-カルボン酸誘導体を得るための最適条件が示唆されています。 これは、結核に対する新しい治療法の開発のための道を開きます .

複素環の合成

この化合物は、関連する4員環から7員環の複素環の合成に使用されます。 これらの複素環は、独特の生物活性を示し、化学研究のさまざまな分野で注目されています .

抗がん用途

キナゾリン誘導体は、抗がん効果を含む多様な薬理活性を示すことが知られています。 いくつかの誘導体は、肺腫瘍および膵臓腫瘍の治療のために臨床現場で使用されてきました .

心臓血管治療

一部のキナゾリン誘導体は、利尿剤、血管拡張剤、降圧剤として使用される薬物として特定されています。 これは、2-オキソ-1,2,5,6,7,8-ヘキサヒドロキナゾリン-4-カルボン酸とその誘導体の潜在的な心臓血管用途を強調しています .

神経薬理学的効果

キナゾリノン誘導体は、抗けいれん作用や鎮静作用など、幅広い神経薬理学的活性を示します。 これは、神経疾患の治療における潜在的な用途を示唆しています .

免疫調節効果

キナゾリノンの免疫栄養特性は、免疫応答の調節におけるその使用を示唆しています。 これは、自己免疫疾患やアレルギーの治療法の開発において重要となる可能性があります .

脂質低下作用

作用機序

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid involves the inhibition of SIRT3, a member of the sirtuin family of proteins that regulate cellular metabolism and energy production. SIRT3 is involved in the deacetylation of several mitochondrial proteins, including enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. By inhibiting SIRT3, 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid disrupts mitochondrial metabolism and induces oxidative stress, leading to cell death.

Biochemical and Physiological Effects

2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid has been shown to have several biochemical and physiological effects, including inhibition of SIRT3 activity, induction of oxidative stress, and modulation of mitochondrial metabolism. Inhibition of SIRT3 activity leads to the accumulation of acetylated mitochondrial proteins, which disrupts mitochondrial metabolism and induces oxidative stress. This, in turn, leads to cell death and apoptosis.

実験室実験の利点と制限

One of the main advantages of using 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid in lab experiments is its specificity for SIRT3 inhibition. This allows for the selective modulation of mitochondrial metabolism and energy production, without affecting other cellular processes. However, one limitation of using 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid is its potential toxicity at high concentrations. Careful optimization of the experimental conditions and dosages is necessary to avoid any adverse effects.

将来の方向性

There are several future directions for the study of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid. One potential application is in the development of novel cancer therapies, as 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of neurodegenerative diseases, as 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid has been found to protect neurons from oxidative stress and improve cognitive function. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid, and to optimize its use in lab experiments and potential therapeutic applications.

特性

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H2,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STARWXDKVTUOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150355 | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133-78-4 | |

| Record name | 2,3,5,6,7,8-Hexahydro-2-oxo-4-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[12,14-dihydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1622668.png)